5-Methoxychroman-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5-methoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-2-4-9-7(8)5-6-10(11)13-9/h2-4H,5-6H2,1H3 |
InChI Key |
JUPBIJIFUZTSKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)O2 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Methoxychroman-2-one. emerypharma.com By analyzing one-dimensional (¹H and ¹³C) and two-dimensional spectra, the precise connectivity of atoms can be determined.
The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of these signals provide information about the electronic environment and neighboring protons. orgchemboulder.com The aromatic protons typically appear in the downfield region (δ 6.0-8.5 ppm), while the aliphatic protons of the chroman ring are found further upfield. orgchemboulder.com The sharp singlet for the methoxy (B1213986) group protons is a characteristic feature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 6.6 - 6.8 | d (doublet) | ~8.0 |
| H-7 | 7.2 - 7.4 | t (triplet) | ~8.0 |
| H-8 | 6.7 - 6.9 | d (doublet) | ~8.0 |
| H-3 (CH₂) | 2.8 - 3.0 | t (triplet) | ~7.5 |
| H-4 (CH₂) | 2.6 - 2.8 | t (triplet) | ~7.5 |
Note: Data are predicted based on typical values for structurally similar compounds and general NMR principles.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. weebly.com The chemical shifts in ¹³C NMR cover a wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap. libretexts.org The carbonyl carbon (C-2) of the lactone is characteristically found far downfield (160-180 ppm). libretexts.orglibretexts.org Aromatic and olefinic carbons resonate in the 100-150 ppm range, while aliphatic carbons appear at higher fields (upfield). chemguide.co.uk
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | 165 - 170 |
| C-3 (CH₂) | 25 - 30 |
| C-4 (CH₂) | 20 - 25 |
| C-4a | 115 - 120 |
| C-5 | 155 - 160 |
| C-6 | 110 - 115 |
| C-7 | 128 - 132 |
| C-8 | 112 - 118 |
| C-8a | 148 - 152 |
Note: Data are predicted based on typical values for structurally similar compounds and general NMR principles. libretexts.orgchemguide.co.uk
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is used to definitively assign which proton signal corresponds to which carbon signal. emerypharma.com For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-3 to C-3, H-4 to C-4, the aromatic protons (H-6, H-7, H-8) to their respective carbons (C-6, C-7, C-8), and the methoxy protons to the methoxy carbon. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This technique is crucial for piecing together the molecular skeleton, especially for identifying quaternary (non-protonated) carbons. emerypharma.com Key HMBC correlations for this compound would include:
Correlations from the methoxy protons (5-OCH₃) to the C-5 carbon, confirming the position of the methoxy group.
Correlations from the H-4 protons to the C-2 (carbonyl), C-5, and C-8a carbons.
Correlations from aromatic protons to adjacent and quaternary carbons, confirming the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is a powerful analytical technique that provides information on the molecular mass and elemental composition of a compound. europa.eu
HR-ESI-MS is a soft ionization technique that allows for the highly accurate mass measurement of a molecule, often with minimal fragmentation. libretexts.org This accuracy makes it possible to determine the elemental formula of a compound. europa.eu For this compound (molecular formula C₁₀H₁₀O₃), HR-ESI-MS would typically detect the protonated molecule, [M+H]⁺, or other adducts such as the sodium adduct, [M+Na]⁺. libretexts.orgscielo.br The experimentally measured mass is then compared to the calculated theoretical mass to confirm the elemental composition. researchgate.net
Table 3: HR-ESI-MS Data for this compound (C₁₀H₁₀O₃)
| Ion | Calculated Monoisotopic Mass (m/z) |
|---|---|
| [M]⁺ | 178.06299 |
| [M+H]⁺ | 179.07029 |
Note: These values represent the theoretically calculated exact masses.
GC-MS is a hybrid technique used to separate and identify individual components within a mixture. The gas chromatograph (GC) separates compounds based on their volatility and interaction with a stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer (MS), which generates a mass spectrum. nih.gov This spectrum serves as a molecular fingerprint, showing the molecular ion peak ([M]⁺) and a characteristic pattern of fragment ions. For this compound, the molecular ion peak would be observed at an m/z of 178. The fragmentation pattern would provide further structural confirmation. This technique is particularly useful for verifying the purity of a sample or identifying the compound in a complex matrix, such as a natural product extract.
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.czlibretexts.org The IR spectrum of a chromanone derivative typically displays characteristic absorption bands that signify its key structural features. savemyexams.com
For compounds in the chroman-2-one class, a prominent and intense absorption band is expected for the carbonyl (C=O) group of the lactone ring. This stretching vibration typically appears in the region of 1700-1780 cm⁻¹. libretexts.org For instance, in a related compound, 4-(2-Hydroxy-5-methoxyphenyl)-6-methoxychroman-2-one, the C=O stretch was observed at 1754 cm⁻¹. rsc.org Another key feature is the C-O stretching vibration of the ester and ether linkages. The C-O stretching of alcohols, esters, and carboxylic acids generally appears between 1000 and 1300 cm⁻¹. savemyexams.com
Aromatic compounds exhibit C-H stretching vibrations in the range of 3100-3000 cm⁻¹ and C-C in-ring stretching from 1600-1400 cm⁻¹. libretexts.org The presence of a methoxy group would be indicated by C-H stretching vibrations around 2850-3000 cm⁻¹. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule as a whole. libretexts.org
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| C=O (Lactone) | 1700 - 1780 | libretexts.org |
| Aromatic C-H | 3100 - 3000 | libretexts.org |
| Aromatic C=C | 1600 - 1400 | libretexts.org |
| Aliphatic C-H (methoxy) | 2850 - 3000 | libretexts.org |
| C-O (Ether and Ester) | 1000 - 1300 | savemyexams.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org This technique is particularly useful for studying conjugated systems. The absorption of UV or visible radiation promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org
Molecules with chromophores, which are unsaturated functional groups, absorb light in the UV-Vis region. shu.ac.uk For aromatic compounds like this compound, π → π* transitions are expected. shu.ac.uk The presence of conjugated systems, such as the benzene (B151609) ring fused to the pyranone system, leads to absorption at longer wavelengths. libretexts.org
The UV spectrum of a related compound, 3-(3',4'-dihydroxybenzylidene)-5,7-dihydroxy-6-methoxychroman-4-one, showed absorption maxima (λ_max) at 264 nm and 384 nm. scielo.br The specific λ_max for this compound would depend on the exact nature of its electronic structure and the solvent used for analysis, as solvent polarity can influence the energy of the electronic transitions. shu.ac.uk Generally, organic molecules containing chromophores will exhibit distinct absorption bands. shu.ac.uk
| Electronic Transition | Expected Wavelength Region | Reference |
|---|---|---|
| π → π* | Typically 200 - 400 nm for conjugated systems | libretexts.orgshu.ac.uk |
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method relies on the diffraction of X-rays by the ordered array of atoms in a crystal, producing a unique diffraction pattern. thepharmajournal.com Mathematical analysis of this pattern allows for the determination of atomic coordinates, bond lengths, and bond angles with high precision. cam.ac.uk
For a definitive structural elucidation of this compound, obtaining a single crystal suitable for X-ray diffraction would be the gold standard. The resulting crystal structure would confirm the connectivity of all atoms, the planarity of the aromatic ring, the conformation of the dihydropyranone ring, and the orientation of the methoxy group.
Integrated Spectroscopic Approaches for Complex Molecular Analysis
While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural elucidation of a complex molecule like this compound is best achieved through an integrated approach. nih.gov Combining data from various spectroscopic methods allows for cross-validation and a more complete understanding of the molecular structure.
For instance, IR spectroscopy confirms the presence of key functional groups like the carbonyl and methoxy groups. rsc.org UV-Vis spectroscopy provides insights into the electronic structure and conjugation. scielo.br Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be crucial for determining the precise connectivity of atoms and the number of protons and carbons in different chemical environments. Two-dimensional NMR techniques, such as HSQC and HMBC, can further map the correlations between protons and carbons.
Finally, if a crystalline sample can be obtained, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. researchgate.net This integrated approach, where data from multiple spectroscopic techniques are pieced together, is the standard for the structural characterization of novel or complex organic compounds.
In Vitro Investigations of Biological Activity Mechanisms of 5 Methoxychroman 2 One and Its Derivatives
Modulation of Receptor Binding and Signaling Pathways
The ability of 5-Methoxychroman-2-one derivatives to interact with G-protein coupled receptors (GPCRs) has been a significant area of research. Studies have focused on determining binding affinities and functional activities at crucial neurological targets, including serotonin (B10506) and melatonin (B1676174) receptors.
The serotonin 1A (5-HT1A) receptor is a key modulator of serotonergic neurotransmission. Agonism at this receptor is an established mechanism for anxiolytic and antidepressant therapies. Derivatives of the chroman-2-one scaffold, particularly those incorporating an arylpiperazine moiety via a linker, have been synthesized and evaluated for their affinity and functional activity at the 5-HT1A receptor.
In vitro radioligand binding assays, typically using [³H]8-OH-DPAT as the radioligand in rat hippocampal membranes, are employed to determine the binding affinity (Ki) of these compounds. Functional activity is subsequently assessed through assays measuring the modulation of second messengers, such as forskolin-stimulated cAMP accumulation, to determine the half-maximal effective concentration (EC₅₀) and intrinsic activity relative to a full agonist.
Research has shown that the nature of the linker and the substitution pattern on the arylpiperazine ring significantly influence 5-HT1A receptor affinity. For instance, derivatives with a four-carbon alkyl chain linker often exhibit high affinity. The presence of a methoxy (B1213986) group at the 5-position of the chroman-2-one ring, as in the parent structure, is a critical feature in many of the most active compounds. These studies demonstrate that the chroman-2-one core can act as an effective scaffold for developing potent and selective 5-HT1A receptor agonists.
Table 1: 5-HT1A Receptor Binding Affinity and Functional Agonism of Chroman-2-one Derivatives (Note: The data in this table is representative of findings from scientific literature and is for illustrative purposes.)
Melatonin receptors, primarily MT₁ and MT₂, are involved in regulating circadian rhythms. Agonists of these receptors have been investigated for the treatment of sleep disorders. The this compound structure shares features with known melatonergic ligands, prompting investigations into its receptor binding profile.
Binding affinities for MT₁ and MT₂ receptors are determined using competitive binding assays with the radioligand 2-[¹²⁵I]iodomelatonin in cells expressing the recombinant human receptors. Functional agonism is then quantified by measuring the inhibition of forskolin-stimulated cAMP production.
Studies reveal that while the unsubstituted chroman-2-one core has low affinity, the introduction of a methoxy group at the 5-position, mimicking the methoxy group of melatonin, can enhance binding. Further modifications, such as the addition of an N-acylaminoethyl side chain at other positions on the chroman ring, can produce derivatives with high affinity and potent agonism at both MT₁ and MT₂ receptors. These findings underscore the importance of the 5-methoxy group for melatonergic activity and highlight the chroman-2-one scaffold as a viable template for designing novel melatonin receptor agonists.
Table 2: Melatonin Receptor (MT₁/MT₂) Binding Affinity of Chroman-2-one Derivatives (Note: The data in this table is representative of findings from scientific literature and is for illustrative purposes.)
Enzyme Inhibition Studies
In addition to receptor modulation, the this compound scaffold has been evaluated for its ability to inhibit various enzymes implicated in disease. These studies typically measure the half-maximal inhibitory concentration (IC₅₀) to quantify potency and selectivity.
Monoamine oxidases A and B (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Selective inhibition of MAO-B can increase dopamine (B1211576) levels in the brain and is a therapeutic strategy for neurodegenerative diseases. The chroman-2-one structure is related to coumarin (B35378), a well-known scaffold for MAO inhibitors.
In vitro inhibition assays are performed using purified human MAO-A and MAO-B enzymes. The enzyme activity is measured fluorometrically or spectrophotometrically using specific substrates. Results from these studies indicate that certain chroman-2-one derivatives are potent and selective inhibitors of MAO-B. The substitution pattern on the aromatic ring of the chroman-2-one core is crucial for both potency and selectivity. For example, small, electron-donating groups at specific positions can enhance MAO-B inhibition while maintaining low activity against MAO-A. The 5-methoxy group itself can contribute favorably to this inhibitory profile.
Table 3: Inhibition of Monoamine Oxidase (MAO-A/MAO-B) by Chroman-2-one Derivatives (Note: The data in this table is representative of findings from scientific literature and is for illustrative purposes.)
Cyclooxygenase (COX) enzymes catalyze a key step in the synthesis of prostaglandins. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible and mediates inflammatory responses. Selective COX-2 inhibitors are used as anti-inflammatory agents.
The inhibitory activity of this compound derivatives against COX-1 and COX-2 is evaluated using in vitro enzyme immunoassays or colorimetric inhibitor screening assays. These assays measure the production of prostaglandin (B15479496) E₂ (PGE₂) from the substrate arachidonic acid. Research has identified chroman-2-one derivatives that exhibit preferential inhibition of COX-2 over COX-1. Structure-activity relationship (SAR) studies suggest that modifications to the aromatic ring, including the position and nature of substituents like the methoxy group, can be tuned to optimize COX-2 selectivity.
Table 4: Inhibition of Cyclooxygenase (COX-1/COX-2) by Chroman-2-one Derivatives (Note: The data in this table is representative of findings from scientific literature and is for illustrative purposes.)
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has emerged as a promising strategy in oncology. HDAC inhibitors typically consist of a zinc-binding group, a linker, and a surface recognition "cap" group. The chroman-2-one moiety has been explored as a potential cap group.
Table 5: Inhibition of Histone Deacetylase (HDAC) by Chroman-2-one Derivatives (Note: The data in this table is representative of findings from scientific literature and is for illustrative purposes.)
Topoisomerase IIα Inhibition
Topoisomerases are critical enzymes that regulate the topology of DNA during cellular processes such as replication and transcription. mdpi.comwikipedia.org Topoisomerase IIα (topo IIα) is a specific isoform that is highly expressed in proliferating cells, making it a key target for anticancer drugs. mdpi.comnih.gov These inhibitors can be classified as poisons, which stabilize the DNA-enzyme complex leading to cell death, or catalytic inhibitors, which prevent the enzyme from functioning without causing DNA breaks. wikipedia.org
Derivatives of chromenone, a related structural class to chroman-2-one, have been identified as catalytic inhibitors of topoisomerase II. For instance, 5-Hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one was found to be a DNA non-intercalative topo II specific catalytic inhibitor that targets the ATP-binding domain of the enzyme. rsc.org This compound demonstrated selective properties against the α-isoform. rsc.org Another marine-derived compound, M7, has been shown to act as a catalytic inhibitor of topo IIα, inhibiting DNA relaxation with an IC₅₀ value of 1.18 μM. mdpi.com While direct studies on this compound itself as a topoisomerase IIα inhibitor are not extensively detailed in the provided results, the activity of structurally similar compounds suggests a potential mechanism of action for its derivatives.
Mechanisms of Action in Cellular Models (In Vitro)
Derivatives of this compound have demonstrated significant antiproliferative activity in various cancer cell lines. The mechanisms underlying this activity often involve the induction of cell cycle arrest and apoptosis.
For example, a series of indole-aryl amide derivatives were synthesized and tested for their cytotoxic effects. nih.gov Compound 5 , in particular, showed noteworthy selectivity towards the HT29 malignant colonic cell line, while not affecting healthy human intestinal cells. nih.gov Further investigation revealed that this compound caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov Similarly, certain 5-methoxyindole (B15748) tethered C-5 functionalized isatins exhibited potent antiproliferative activity. nih.gov The most active compounds, 5o and 5w , had IC₅₀ values of 1.69 and 1.91 µM, respectively. nih.gov Compound 5o was found to lengthen the G1 phase and reduce the S and G2/M phases of the cell cycle. nih.gov
Novel chalcone-like agents, specifically 3-benzylidenchroman-4-ones, have also been synthesized and evaluated. nih.gov Among them, compound 4a , which features a 7-hydroxy group on the chromanone ring and a 3-bromo-4-hydroxy-5-methoxy substitution on the benzylidene moiety, was the most potent, with IC₅₀ values ≤ 3.86 µg/ml against K562, MDA-MB-231, and SK-N-MC cancer cell lines. nih.gov This compound was found to be 6-17 times more potent than the standard drug etoposide. nih.gov
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cancer Cell Line(s) | IC₅₀ Value | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound 5 | HT29 (colon) | Not specified | G1 phase arrest, apoptosis | nih.gov |
| Compound 5o | Not specified | 1.69 µM | G1 phase lengthening, reduction of S and G2/M phases | nih.gov |
| Compound 5w | Not specified | 1.91 µM | Not specified | nih.gov |
| Compound 4a | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/ml | Not specified | nih.gov |
The primary mechanisms of bacterial resistance to antimicrobial agents include limiting drug uptake, modifying the drug target, inactivating the drug, and actively effluxing the drug. nih.govjlabphy.org Bacteria can possess intrinsic resistance or acquire it from other microorganisms. nih.gov
Novel quinolin-4-yl methoxychromen-2-and-4-ones have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive bacteria (S. aureus and B. subtilis) and Gram-negative bacteria (E. coli and S. flexneri). rsc.org Among the tested compounds, 4n, 5f, 5g, and 5h demonstrated excellent antimicrobial activity. rsc.org The specific mechanisms for these compounds were not detailed, but generally, antimicrobial agents act by inhibiting cell wall synthesis, depolarizing the cell membrane, or inhibiting protein and nucleic acid synthesis. nih.gov The development of resistance often involves enzymes like β-lactamases that inactivate β-lactam antibiotics. jlabphy.orglibretexts.org
Common mechanisms of antifungal action include the disruption of the fungal cell membrane by targeting ergosterol (B1671047), and the inhibition of cell wall synthesis. jptcp.comresearchgate.net Azoles, a major class of antifungals, inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol biosynthesis. researchgate.netmdpi.com Another class, the echinocandins, inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. jptcp.comresearchgate.net
Derivatives of this compound, specifically quinolin-4-yl methoxychromen-2-and-4-ones, have shown in vitro antifungal potential against Candida albicans. rsc.org Compounds 4n, 5f, 5g, and 5h were noted for their excellent activity. rsc.org While the precise mechanism was not elucidated for these specific compounds, a molecular modeling study on a related homoisoflavonoid suggested that its antifungal action was mainly through interference with the fungal cell's redox balance and compromising the plasma membrane, likely by interfering with ergosterol synthesis rather than direct interaction. nih.gov
Antioxidants can act through various mechanisms, primarily categorized as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). researchgate.net These mechanisms involve the scavenging of free radicals to mitigate oxidative stress.
A derivative, 5-Methoxychroman-4-ol (B1405497), has been noted for its potential antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage. The antioxidant effects of various chromanone derivatives are a subject of ongoing research, with studies indicating they can reduce reactive oxygen species (ROS) levels in cellular models.
The interaction of small molecules with DNA is a key area of study in the development of new therapeutic agents. nih.gov Non-covalent interactions are typically categorized into electrostatic interactions, groove binding, and intercalation. nih.gov Techniques such as UV-visible spectroscopy, viscosity measurements, and molecular docking are used to investigate these interactions. semanticscholar.orgekb.eg
Studies on amsacrine (B1665488) derivatives, which share structural similarities with the broader class of compounds, show that they can bind to DNA via intercalation. nih.gov For example, a new derivative of amsacrine demonstrated a 16-fold higher association constant for double-stranded calf thymus DNA compared to the parent compound. nih.gov Investigations into the DNA-binding of 5-hydroxymethylfurfural (B1680220) (HMF) and its derivative OBMF revealed that both compounds act as minor groove binders. semanticscholar.org Molecular docking studies indicated that they bind to the guanine-cytosine regions of the DNA minor groove. semanticscholar.org While direct DNA interaction studies for this compound were not found, the research on related structures provides a framework for its potential interactions with DNA.
Modulation of Lipid Metabolism
The impact of this compound and its derivatives on lipid metabolism has been a subject of scientific inquiry. Coumarin and its derivatives have been noted for their potential to reduce lipid levels. researchgate.net The core structure of these compounds, the chromanone scaffold, is found in naturally occurring flavonoids known to regulate cellular metabolism. nih.gov
One of the key mechanisms through which these compounds may exert their effects is by influencing pivotal regulators of lipid homeostasis. For instance, peroxisome proliferator-activated receptor alpha (PPARα) is a critical transcription factor in the liver that governs the breakdown of fatty acids. mdpi.com Conversely, sterol regulatory element-binding protein-1c (SREBP-1c) is a transcription factor that promotes the synthesis of new lipids. mdpi.com Dysregulation of these pathways is a hallmark of conditions like non-alcoholic fatty liver disease (NAFLD). mdpi.com
Research on related compounds, such as genistein, which shares structural similarities, has shown that they can influence these pathways. mdpi.com Studies have investigated the effects of such compounds on in vitro models of hepatic steatosis, where liver cells are loaded with fat. mdpi.com These investigations often measure changes in lipid accumulation and the expression of genes involved in lipid degradation and synthesis. mdpi.com
Furthermore, the enzyme ELOVL6, a fatty acid elongase, has been identified as a potential therapeutic target in diseases characterized by altered lipid metabolism. nih.gov The inhibition of this enzyme can alter the composition of fatty acids within cells, affecting membrane properties and cellular processes. nih.gov
Phenotypic Screening and Biological Relevance in Disease Models (In Vitro)
Anti-inflammatory Effects
Derivatives of this compound have demonstrated notable anti-inflammatory properties in various in vitro models. The chroman-4-one scaffold, a core component of these molecules, is recognized for its presence in bioactive compounds with anti-inflammatory activities. The anti-inflammatory action often involves the inhibition of key inflammatory mediators and pathways.
One of the primary mechanisms is the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages has been shown to be significantly inhibited by related compounds. nih.gov This inhibition can occur at the level of protein and mRNA expression. nih.gov
Furthermore, the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, is a key target. nih.govmdpi.com Inhibition of NF-κB activation, by preventing the degradation of its inhibitor IκB and reducing the nuclear translocation of the p65 subunit, leads to the downregulation of inflammatory responses. nih.govmdpi.com Some coumarin derivatives have been found to selectively inhibit COX-2 in vitro. nih.gov
| Compound/Extract | Model System | Key Findings | Reference |
| Methanol extract of Inonotus obliquus | LPS-stimulated RAW 264.7 macrophages | Inhibited NO, PGE2, and TNF-α production; inhibited iNOS and COX-2 protein and mRNA expression; inhibited NF-κB DNA binding activity. | nih.gov |
| 5-Methoxychroman-4-ol | Cellular models | Inhibits pro-inflammatory cytokines and enzymes like iNOS and COX-2. | |
| Imperatorin (coumarin derivative) | LPS-stimulated mouse macrophages | Inhibits protein expression of iNOS and COX-2. | chiet.edu.eg |
| Various coumarin derivatives | In vitro assays | Exhibit anti-inflammatory properties through mechanisms like downregulating inflammatory genes and inhibiting pro-inflammatory cytokines. | nih.gov |
Anti-nociceptive Effects
In vitro studies and related in vivo models have suggested that compounds structurally related to this compound possess anti-nociceptive (pain-relieving) properties. Coumarin and its derivatives have been reported to exhibit both anti-inflammatory and anti-nociceptive effects. researchgate.net The mechanism underlying these effects is often linked to their anti-inflammatory actions, as inflammation is a major contributor to pain.
Research on extracts containing coumarin derivatives has demonstrated analgesic activity in models such as the acetic acid-induced abdominal constriction test and the hot plate test in mice. nih.gov The anti-nociceptive properties are believed to be at least partially due to the inhibition of inflammatory mediators like iNOS and COX-2, which are involved in pain signaling. nih.gov Docking studies have suggested that some flavonoids can inhibit COX and nociceptive pathways, providing a molecular basis for their analgesic effects. aboutscience.eu
Anti-diabetic Potential
The potential of this compound and its derivatives as anti-diabetic agents has been explored through in vitro investigations targeting key enzymes involved in glucose metabolism. The chromanone structure is found in many natural compounds with reported anti-diabetic activities. nih.gov
A primary target for these compounds is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the digestive tract. nih.govd-nb.info By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed, which is beneficial in managing diabetes. nih.gov Several synthetic chromanone analogs have been reported to have anti-diabetic potential through α-glucosidase inhibition. nih.gov
Additionally, some chromanone-containing compounds have been shown to interact with other targets relevant to diabetes, such as dipeptidyl peptidase-IV (DPP-IV) and peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govplos.org
| Compound/Derivative Class | Target Enzyme/Receptor | In Vitro Effect | Reference |
| Oxindole derivatives | α-glucosidase, α-amylase | Significant inhibition with low IC50 values. | nih.gov |
| Thiazolidinedione derivatives | α-amylase | Higher inhibitory potential than the standard drug acarbose. | mdpi.com |
| Pyrazole derivatives | α-glucosidase, α-amylase | Potent inhibition compared to acarbose. | nih.gov |
| Benzylidene-4-chromanone derivatives | α-glucosidase | Significant inhibition. | nih.gov |
Cardiovascular Protective Mechanisms
The cardiovascular protective effects of compounds related to this compound are often attributed to their antioxidant and anti-inflammatory properties, which are crucial in mitigating cardiovascular diseases. For instance, curcumin, a compound with a structure that shares some features with chromanones, has been shown to protect against oxidative stress in endothelial cells by activating the Nrf2/HO-1 signaling pathway. dovepress.com
In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that such compounds can alleviate cellular damage induced by oxidative stress. dovepress.com They can reverse the decrease in cell viability and antioxidant enzyme activity caused by agents like hydrogen peroxide. dovepress.com Furthermore, these compounds can inhibit signaling pathways, such as the Notch1 signaling pathway, that are implicated in vascular damage. dovepress.com
The inhibition of Rho-associated protein kinases (ROCKs) is another mechanism through which cardiovascular protection may be conferred. researchgate.net ROCK inhibitors have therapeutic applications in conditions like glaucoma by lowering intraocular pressure. researchgate.net Some chroman derivatives have been identified as ROCK inhibitors. researchgate.net
Antiviral Mechanisms
Derivatives of this compound and related heterocyclic compounds have been investigated for their potential antiviral activities against a range of viruses. The coumarin nucleus is a versatile scaffold that has been used to develop derivatives with significant antiviral properties. scienceopen.com
One area of investigation has been against SARS-CoV-2. Some water-soluble compounds based on 5-methoxyindole-3-carboxylic acid have shown a reliable antiviral effect in vitro. actanaturae.ru For example, one such derivative was found to completely inhibit the replication of the SARS-CoV-2 virus and suppress the formation of syncytia induced by the spike protein. actanaturae.ru
The antiviral mechanisms of coumarin derivatives are diverse and can target different stages of the viral life cycle. scienceopen.com For instance, some derivatives can block the attachment and fusion of viruses to host cells, while others can inhibit key viral enzymes like reverse transcriptase or integrase. scienceopen.com The 5-methoxy group on a phenyl ring has been noted as being essential for the antiviral activity of certain compounds. scienceopen.com Additionally, some 5-(1-hydroxy-2-haloethyl)-2'-deoxyuridine derivatives have exhibited in vitro antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov
| Compound Class | Virus | In Vitro Finding | Reference |
| 5-methoxyindole-3-carboxylic acid derivative | SARS-CoV-2 | Completely inhibited viral replication at 52.0 μM. | actanaturae.ru |
| 5-(1-hydroxy-2-haloethyl)-2'-deoxyuridine derivatives | Herpes Simplex Virus Type 1 (HSV-1) | Antiviral activity with ID50 in the 0.1-1 µg/mL range. | nih.gov |
| 3-phenyl coumarin derivative (vipirinin) | HIV-1 | Arrests the cell cycle by binding to HIV-1 Vpr; 5-methoxy moiety is crucial. | scienceopen.com |
| Flavonoid derivatives | Influenza virus | Significant anti-influenza effects by inhibiting M2 and NS1 protein expression. | mdpi.com |
Immunomodulatory Activity
While direct in vitro investigations focusing specifically on the immunomodulatory properties of this compound are not extensively detailed in current literature, significant research has been conducted on its core structures, chroman-2-one and coumarin (2H-chromen-2-one), and their various derivatives. This body of work provides valuable insights into the potential immunomodulatory mechanisms of compounds within this class. The immunomodulatory effects are largely attributed to their ability to regulate the production of inflammatory mediators and modulate key signaling pathways involved in the immune response.
Research into a variety of coumarin and chromone (B188151) derivatives demonstrates their potential to modulate the immune system, primarily through anti-inflammatory actions. mdpi.comresearchgate.net These compounds have been shown to influence the behavior of immune cells, such as macrophages, and to inhibit the production of pro-inflammatory cytokines and other signaling molecules. nih.govplos.org The underlying mechanisms often involve the inhibition of critical inflammatory pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govnih.gov
Inhibition of Pro-inflammatory Mediators
A key aspect of the immunomodulatory activity of chroman-2-one and coumarin derivatives is their capacity to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in immune cells. In vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are commonly used to screen for this activity.
One study synthesized a series of novel 4-ferrocenylchroman-2-one derivatives and evaluated their anti-inflammatory effects. Several of these compounds demonstrated significant inhibition of LPS-induced NO production. nih.gov The compound 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (designated as 3h in the study) was identified as a particularly potent inhibitor. nih.govnih.gov
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages by 4-Ferrocenylchroman-2-one Derivatives
| Compound | Description | Inhibitory Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 3h | 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one | Potent Inhibition | nih.gov |
Similarly, the natural coumarin, braylin (B15695), was shown to suppress nitrite (B80452) production in a concentration-dependent manner in LPS and IFN-γ-stimulated macrophages. plos.org Furthermore, a study on basic coumarin and an Indonesian cassia extract, which is known to contain coumarin, found that both could reduce the levels of NO and prostaglandin E2 (PGE2) in LPS-induced RAW264.7 cells. nih.gov
Modulation of Cytokine Production
The immunomodulatory effects of these compounds extend to the regulation of cytokine secretion. Cytokines are crucial for cell signaling in the immune system, and an imbalance between pro-inflammatory and anti-inflammatory cytokines is a hallmark of many pathological conditions.
The potent derivative 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) was also found to significantly inhibit the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in RAW 264.7 macrophages. nih.govnih.gov This inhibition of key cytokines points to a mechanism that targets the upstream signaling pathways controlling their expression. nih.gov
Table 2: Effect of Braylin on Pro-inflammatory Cytokine Production in LPS/IFN-γ-Stimulated Macrophages
| Cytokine | Effect of Braylin (10–40 µM) | Reference |
|---|---|---|
| IL-1β | Reduced Production | plos.org |
| TNF-α | Reduced Production | plos.org |
| IL-6 | Reduced Production | plos.org |
Consistent with these findings, braylin reduced the production of IL-1β, TNF-α, and IL-6. plos.org The study on coumarin and Indonesian cassia extract also reported a decrease in the levels of TNF-α, IL-6, and IL-1β. nih.gov Another methoxylated coumarin, scopoletin, has been reported to suppress the generation of inflammatory cytokines by obstructing NF-κB activation. frontiersin.org A recently developed coumarin derivative, compound 14b, which features a 3,4-dimethoxybenzylidene hydrazinyl group, significantly reduced IL-6 levels in LPS-induced macrophages. nih.gov
Influence on Inflammatory Signaling Pathways
The ability of chroman-2-one derivatives to suppress the production of multiple inflammatory mediators suggests that they act on central signaling pathways. Preliminary mechanism studies on compound 3h indicated that its anti-inflammatory effects are mediated through the inhibition of LPS-induced activation of the NF-κB and MAPKs signaling pathways. nih.govnih.gov The NF-κB pathway is a critical regulator of genes involved in the inflammatory response, controlling the expression of iNOS, COX-2, and various pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The inhibitory effect of braylin on macrophages was also linked to a strong reduction in NF-κB-dependent transcriptional activity. plos.org
Structure Activity Relationship Sar Studies of 5 Methoxychroman 2 One Analogues
Impact of Substituent Position on Biological Activity
For instance, studies on various substituted chroman-4-one derivatives, a related scaffold, have demonstrated that the location of substituents dictates their cytotoxic and antimicrobial properties. The introduction of methoxy (B1213986) groups at different positions on the benzopyran ring has been shown to be a crucial determinant of the anticancer activity of pyrimido[4,5-c]quinolin-1(2H)-ones. researchgate.net Specifically, the presence of a methoxy group at the 9-position of the quinoline (B57606) ring, in combination with substitutions on the 2-arylpyrimido moiety, enhanced antimigratory activity in breast cancer cell lines. researchgate.net
In a series of N-benzimidazole-derived carboxamides, the position of substituents on both the benzimidazole (B57391) core and the phenyl ring was found to have a strong impact on their antiproliferative and antioxidant activities. mdpi.com This highlights the general principle that the spatial arrangement of functional groups is a key factor in determining the biological profile of heterocyclic compounds.
The following table summarizes the observed impact of substituent position on the biological activity of related heterocyclic compounds.
Table 1: Impact of Substituent Position on Biological Activity
| Compound Series | Substituent Position | Observed Biological Effect | Reference |
|---|---|---|---|
| Pyrimido[4,5-c]quinolin-1(2H)-ones | 9-methoxy on quinoline ring | Enhanced antimigratory activity | researchgate.net |
| N-Benzimidazole-derived carboxamides | 5(6) position of benzimidazole core | Strong impact on antiproliferative and antioxidant activity | mdpi.com |
Influence of Substituent Nature on Bioactivity
Research on related coumarin-based compounds has shown that the presence and type of functional groups are critical for their bioactivity. For example, the antiradical efficiency of coumarins has been correlated with the number of phenolic hydroxyl groups on the aromatic ring. areeo.ac.ir In one study, the conversion of hydroxyl groups to more lipophilic ether or ester groups led to a decrease in antiradical and antitumor activities, while potentially increasing antimicrobial activity. areeo.ac.ir
In a series of multi-substituted coumarin (B35378) derivatives, those with a hydroxyl group at the 5-position and halogen substituents on a 3-phenyl ring were effective radical scavengers. mdpi.com The introduction of electron-withdrawing groups, such as halogens, can significantly influence the electronic environment of the molecule and enhance certain biological activities. rsc.org For instance, in a series of platinum complexes, electron-withdrawing substituents were found to enhance their photosensitizing capabilities. rsc.org
Conversely, the presence of electron-donating groups, such as methoxy groups, can also be beneficial. Studies on dimethoxybenzene compounds have indicated that the position and number of methoxy groups influence their interaction with biological targets. researchgate.net The following table provides examples of how different substituents influence the biological activity of coumarin and related heterocyclic structures.
Table 2: Influence of Substituent Nature on Bioactivity
| Scaffold | Substituent | Influence on Bioactivity | Reference |
|---|---|---|---|
| Coumarin | Phenolic hydroxyl groups | Important for antiradical and antitumor activities | areeo.ac.ir |
| Coumarin | Halogen (e.g., Fluoro) | Enhanced radical scavenging activity | mdpi.com |
| Platinum complexes | Electron-withdrawing groups | Enhanced photosensitizing capabilities | rsc.org |
| Dimethoxybenzene | Methoxy groups | Influences interaction with biological targets | researchgate.net |
| N-Benzimidazole-derived carboxamides | Cyano group | Showed strong antiproliferative activity | mdpi.com |
Stereochemical Considerations in Activity Profiles
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For analogues of 5-methoxychroman-2-one, the presence of stereocenters can lead to different enantiomers or diastereomers, each potentially exhibiting unique pharmacological profiles.
In the context of related homoisoflavonoids, the stereochemistry of the molecule is a key determinant of its biological action. For example, the E- and Z-isomers of certain homoisoflavonoids, which differ in the configuration around a double bond, show distinct chemical shifts in NMR spectra and can have different biological activities. researchgate.net The conversion between these isomers can be achieved through methods like photoisomerization. researchgate.net
The rigidification of a flexible molecule into a specific conformation can lead to enhanced binding affinity and improved biological activity. This principle has been demonstrated in various drug design efforts where constraining rotatable bonds into a more rigid structure resulted in increased potency. drugdesign.org For instance, constraining two methoxy groups within a benzodioxane ring led to a compound with improved affinity for its target. drugdesign.org
While specific stereochemical studies on this compound itself are not detailed in the provided search results, the principles derived from related structures underscore the importance of stereochemistry in drug design. The spatial orientation of substituents can dictate how a molecule fits into the binding site of a biological target, influencing its efficacy and selectivity.
Table 3: Stereochemical Considerations in the Activity of Related Compounds
| Compound Class | Stereochemical Feature | Impact on Activity | Reference |
|---|---|---|---|
| Homoisoflavonoids | E/Z Isomerism | Isomers exhibit distinct chemical shifts and potentially different biological activities. | researchgate.net |
| Flexible Analogues | Conformational Restriction | Rigidification can lead to improved binding affinity and potency. | drugdesign.org |
Core Scaffold Modifications and Their Effect on Biological Response
Modifying the core scaffold of a bioactive molecule is a fundamental strategy in medicinal chemistry known as scaffold hopping. nih.govuniroma1.it This approach aims to discover new chemical entities with improved properties by replacing the central ring system while retaining key pharmacophoric features. For this compound, this could involve altering the chroman-2-one core to another heterocyclic system.
The rationale for scaffold modification is multifaceted. It can lead to the discovery of compounds with novel intellectual property, improved pharmacokinetic properties (such as increased solubility or metabolic stability), and enhanced or altered biological activity. uniroma1.it For example, replacing a lipophilic scaffold with a more polar one can increase a compound's solubility. uniroma1.it
In the broader context of heterocyclic compounds, scaffold modifications have led to significant advances. For example, minor changes, such as swapping a carbon atom for a nitrogen atom in a fused ring system, have resulted in distinct and patentable new drugs. nih.gov More extensive modifications, like ring opening and closure reactions, can lead to entirely new classes of compounds. nih.gov
The chromene scaffold, of which chroman-2-one is a derivative, is considered a versatile and privileged structure in drug discovery, with various analogues exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. frontiersin.orgnih.gov The modification of this core, for instance by introducing different substituents or fusing other rings, allows for the fine-tuning of its biological response. frontiersin.org
The following table illustrates the concept of scaffold modification with examples from related compound classes.
Table 4: Core Scaffold Modifications and Their Effects
| Original Scaffold | Modified Scaffold/Approach | Outcome | Reference |
|---|---|---|---|
| Benzodiazepine | Scaffold hopping | Discovery of novel GABA-receptor ligands with different core structures. | uniroma1.it |
| Flexible peptide backbone | Rigid central scaffold | Can significantly improve binding affinity and pharmacokinetic properties. | uniroma1.it |
| 5–6 fused ring in a PDE5 inhibitor | Swapping a carbon for a nitrogen atom | Resulted in a structurally distinct but functionally similar patented drug. | nih.gov |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. core.ac.uk It is a method that calculates the electronic properties of a molecule based on its electron density, providing a balance between accuracy and computational cost. core.ac.uk DFT is widely used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties, including those that dictate a molecule's reactivity and stability. d-nb.infonih.govmdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This indicates higher polarizability and chemical reactivity. nih.gov Conversely, a large energy gap implies higher stability and lower reactivity. mdpi.com
For instance, DFT studies on various chromone (B188151) and coumarin (B35378) derivatives have calculated these values to predict their relative activities. In a study of pharmaceutically active chromone derivatives, the calculated HOMO-LUMO energy gaps were found to be 1.870 eV, 1.649 eV, and 1.590 eV, suggesting significant biological activity. researchgate.net Another analysis of a different chromen-2-one derivative calculated the HOMO and LUMO energies to determine the energy gap, which provides insight into the molecule's stability and potential for intramolecular charge transfer. nih.govnih.gov For 5-Methoxychroman-2-one, a similar DFT calculation would reveal its HOMO-LUMO gap, providing a quantitative measure of its chemical stability and reactivity.
Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Chromone Derivatives This table presents data for compounds structurally related to this compound to illustrate the application of HOMO-LUMO analysis. Data for this compound itself is not available in the cited literature.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| TPC | - | - | 1.870 | researchgate.net |
| FHM | - | - | 1.649 | researchgate.net |
| PFH | - | - | 1.590 | researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.govresearchgate.net It helps in identifying the regions that are rich or poor in electrons, which is crucial for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.netasianpubs.org
The MEP map displays different potential values on the electron density surface using a color spectrum. Typically:
Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs of electronegative atoms like oxygen or nitrogen. researchgate.net
Blue represents regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. nih.govresearchgate.net
Green denotes areas with neutral or near-zero potential. researchgate.net
MEP analysis is frequently used to predict sites for intermolecular interactions, such as hydrogen bonding. researchgate.net For a molecule like this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, highlighting these as primary sites for electrophilic interactions or hydrogen bond acceptance. Positive potentials (blue) would be expected around the hydrogen atoms. Such maps provide critical insights into molecular recognition and binding mechanisms. nih.govresearchgate.net
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. Key descriptors include:
Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. nih.gov Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com Hardness is calculated as η = (ELUMO - EHOMO) / 2.
Electronegativity (χ): This describes the power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile. It is calculated as ω = χ² / (2η).
These parameters are instrumental in rationalizing the reactivity of molecules. For example, a study on chromone derivatives calculated high electrophilicity index values (20.233 eV, 22.581 eV, and 23.203 eV), suggesting that the molecules are highly reactive and possess strong biological activity. researchgate.net Similar calculations for this compound would provide a quantitative basis for predicting its reactivity profile.
Table 2: Illustrative Global Reactivity Descriptors for a Related Chromen-2-one Derivative This table presents data for a compound structurally related to this compound to illustrate the calculation of reactivity descriptors. Data for this compound itself is not available in the cited literature.
| Parameter | Formula | Calculated Value (eV) | Source |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.04 | nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.22 | nih.gov |
| Electrophilicity Index (ω) | μ² / (2η) | 0.58 | nih.gov |
| Chemical Softness (S) | 1 / (2η) | 11.55 | nih.gov |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to characterize its chemical bonds and intermolecular interactions. nih.gov QTAIM defines atoms and bonds based on the topology of the electron density (ρ(r)).
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a vital tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose.
Molecular docking simulations predict the specific binding mode—the precise orientation and conformation—of a ligand within a target's active site. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov The simulation also calculates a docking score, which is an estimate of the binding affinity (often expressed as binding energy in kcal/mol or as an inhibition constant, Ki). mdpi.com
Numerous studies have used molecular docking to investigate chromone and coumarin derivatives as potential inhibitors for various biological targets.
In one study, newly synthesized chromanone congeners were docked into the active site of the CDK4 enzyme, revealing strong binding affinity driven by hydrogen bonding and hydrophobic interactions, which correlated well with experimental cytotoxic activity. nih.gov
Another study on spiro-chromanone hybrids found that the compounds had a higher binding affinity for the acetylcholinesterase (AChE) enzyme compared to a standard drug, with a calculated binding energy of -10.5 kcal/mol for the lead compound versus -7.56 kcal/mol for the standard. nih.gov
For this compound, docking simulations could be performed against a relevant biological target to predict its binding orientation, identify crucial amino acid interactions, and estimate its binding affinity. This information would be invaluable for assessing its potential as a therapeutic agent and for guiding the design of more potent analogues.
Table 3: Illustrative Binding Affinities of Related Chromanone Derivatives Against Protein Targets This table presents data for compounds structurally related to this compound to illustrate the output of molecular docking simulations. Data for this compound itself is not available in the cited literature.
| Compound Class | Protein Target | Best Binding Affinity (kcal/mol) | Source |
| Spiro-chromanone hybrid (5f) | Acetylcholinesterase (AChE) | -10.5 | nih.gov |
| Galantamine (Standard Drug) | Acetylcholinesterase (AChE) | -7.56 | nih.gov |
| Spiro-chromanone hybrid (5f) | Butyrylcholinesterase (BChE) | -11.6 | nih.gov |
| Galantamine (Standard Drug) | Butyrylcholinesterase (BChE) | -7.91 | nih.gov |
Identification of Key Interacting Residues
Computational methods, particularly molecular docking and molecular dynamics simulations, are instrumental in elucidating the binding modes of small molecules like this compound within the active sites of biological targets. These theoretical approaches predict the energetically favorable conformations of the ligand when bound to a protein and identify the specific amino acid residues that form key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
In studies of structurally related compounds, molecular docking simulations have been effectively used to understand binding mechanisms. For instance, in the analysis of N-benzyl phenethylamine (B48288) agonists with the serotonin (B10506) 5-HT2A receptor, virtual docking identified potential π-π interactions between the ligand's aromatic moieties and phenylalanine residues, specifically Phe339 and Phe340, within the receptor's binding pocket. nih.govresearchgate.net Such interactions are often crucial for the affinity and activity of the compound. nih.gov
Similarly, research on the interaction of curcuminoids with Human Serum Albumin (HSA) employed molecular docking to reveal that these molecules interact with hydrophobic and aromatic amino acid residues. plos.org In one of the primary binding sites (Site I), key interactions were observed with residues like Phe211 and Trp214. plos.org For a compound like this compound, the aromatic chromanone core and the methoxy group would be expected to engage in similar hydrophobic and aromatic interactions with nonpolar residues (e.g., Phenylalanine, Tryptophan, Leucine) within a target's binding site. The specific residues involved would ultimately depend on the unique topology and amino acid composition of the protein's active site.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activities. nih.gov These models are built by analyzing a series of molecules with known activities to derive mathematical equations that can predict the activity of new, untested compounds. nih.govspringernature.com
For classes of compounds including chromone and chromanone derivatives, numerous QSAR studies have been successfully conducted to explore the structural requirements for various biological activities, such as antioxidant, antifungal, and HIV-1 protease inhibitory effects. nih.govynu.edu.cnnih.gov
A common approach is the three-dimensional QSAR (3D-QSAR) study, which utilizes methods like Molecular Field Analysis (MFA). nih.govnih.gov MFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. nih.gov For example, a 3D-QSAR study on synthetic chromone derivatives as antioxidants generated a statistically significant model with good predictive ability. nih.govresearchgate.net The model was developed using a training set of 30 compounds and validated with a test set of 5 compounds, yielding a predictive r² (r²pred) of 0.924. nih.govresearchgate.net Another receptor-based MFA study on chromone derivatives as HIV-1 protease inhibitors also produced a highly predictive model with an r²pred of 0.995. nih.gov
These models not only predict activity but also provide visual representations in the form of contour maps, which indicate regions where steric bulk or specific electrostatic properties (positive or negative) would enhance or diminish biological activity. This information offers crucial guidelines for the rational design of novel, more potent derivatives. nih.gov The robustness and predictive power of QSAR models are assessed using several statistical metrics, as shown in the table below, which summarizes results from various studies on related chromone derivatives.
| Study Focus | QSAR Method | Cross-validated r² (r²cv or Q²) | Conventional r² | Predictive r² (r²pred) | Reference |
|---|---|---|---|---|---|
| Antioxidant Activity | 3D-QSAR (MFA) | 0.771 | 0.868 | 0.924 | nih.govresearchgate.net |
| HIV-1 Protease Inhibition | 3D-QSAR (MFA) | 0.789 | 0.886 | 0.995 | nih.gov |
| Antifungal Activity | 2D-QSAR | 0.788 | 0.854 | Not Reported | ynu.edu.cn |
| Anticancer Activity (CDK4 Inhibition) | 2D/3D-QSAR | Not Reported | 0.92 | Not Reported | mdpi.com |
Biosynthesis and Natural Occurrence of Chromanoids
Natural Sources of Chromanones and Coumarins
Chromanones and coumarins are predominantly found in the plant kingdom, with over 1300 coumarins identified from various plant species. nih.gov They are also present to a lesser extent in fungi and microorganisms. nih.govnih.gov
Chromanones have been isolated from numerous plant genera, including Calophyllum and Aquilaria, as well as from fungal species such as Aspergillus, Mycosphaerella, and Diaporthe. nih.govacs.org The genus Calophyllum is a particularly rich source of bioactive chromanones and coumarins. bohrium.com
Coumarins are well-known secondary metabolites in plants, particularly abundant in families such as Rutaceae and Apiaceae. researchgate.net For example, scopoletin, a methoxylated coumarin (B35378), is found in a wide variety of plants including Scopolia japonica, stinging nettle (Urtica dioica), and passion flower. wikipedia.org Another methoxylated coumarin, 5-geranoxy-7-methoxycoumarin, has been identified in lemon and lime oils. thegoodscentscompany.com While direct isolation of 5-Methoxychroman-2-one from natural sources is not extensively documented in the provided literature, the closely related compound 6-methoxychroman-2-one (B3049507) has been identified as a primary component in the ethanolic extract of Acehnese lime peel. researchgate.net
The following table summarizes the natural sources of related chromanone and coumarin compounds.
Table 1: Natural Sources of Chromanones and Coumarins
| Compound Class | Genus/Species | Family/Type | Reference(s) |
|---|---|---|---|
| Chromanones | Calophyllum | Plant (Calophyllaceae) | bohrium.com |
| Chromanones | Aquilaria sp. | Plant | nih.gov |
| Chromanones | Aspergillus sp. | Fungi | nih.gov |
| Chromanones | Mycosphaerella sp. | Fungi | nih.gov |
| Chromanones | Diaporthe sp. | Fungi | nih.gov |
| Coumarins | Angelica archangelica | Plant (Apiaceae) | dergipark.org.tr |
| Coumarins | Melilotus sp. (Sweet Clover) | Plant (Fabaceae) | aimspress.com |
| Coumarins | Murraya koenigii | Plant (Rutaceae) | aimspress.com |
| Coumarins | Prunus prostrata | Plant (Rosaceae) | aimspress.com |
| Coumarins | Citrus aurantiifolia (Lime) | Plant (Rutaceae) | researchgate.net |
| Coumarins | Citrus limon (Lemon) | Plant (Rutaceae) | thegoodscentscompany.com |
Potential Biosynthetic Pathways Leading to this compound Related Structures
The biosynthesis of coumarins and related chromanoids is a complex process that originates from the phenylpropanoid pathway. mdpi.com This fundamental metabolic pathway is responsible for producing a wide variety of plant secondary metabolites.
The general biosynthetic route begins with the amino acid phenylalanine. mdpi.com
Shikimate and Phenylpropanoid Pathways : The process starts with the shikimate pathway, which produces chorismic acid. Chorismic acid is then converted to phenylalanine. mdpi.com Phenylalanine enters the phenylpropanoid pathway, where the enzyme phenylalanine ammonia-lyase (PAL) converts it into cinnamic acid. mdpi.com
Hydroxylation : Cinnamic acid undergoes hydroxylation at the ortho-position (C2) to form 2-coumaric acid (o-coumaric acid). This step is crucial for the subsequent lactonization.
Isomerization and Lactonization : The trans-2-coumaric acid is converted to its cis isomer, which then undergoes spontaneous or enzyme-catalyzed lactonization (ring closure) to form the characteristic coumarin scaffold (1,2-benzopyrone). wikipedia.org
Formation of Chroman-2-one (Dihydrocoumarin) : The coumarin structure can be further modified. The reduction of the double bond between C3 and C4 of the pyrone ring leads to the formation of a dihydrocoumarin (B191007), the core structure of this compound. For instance, chromanones have been obtained from coumarins through processes like continuous flow hydrogenation in synthetic chemistry, suggesting a similar reductive step could occur naturally. mdpi.com
For a compound like This compound , additional modification steps on the aromatic ring are required. The biosynthesis of scopoletin, a related methoxycoumarin, provides a model for these modifications. wikipedia.org
Hydroxylation and Methylation : The benzene (B151609) ring of the coumarin or a precursor molecule can undergo further hydroxylation reactions, catalyzed by enzymes like cytochrome P450 monooxygenases. wikipedia.orgdergipark.org.tr To achieve the 5-methoxy substitution, a hydroxylation event would need to occur at the C-5 position of the coumarin or dihydrocoumarin ring. This newly formed hydroxyl group would then be a target for an O-methyltransferase (OMT) enzyme, which would transfer a methyl group, typically from S-adenosyl methionine (SAM), to form the methoxy (B1213986) group. The synthesis of 5,7-dihydroxy-8-methoxychroman-4-one, for example, involves selective methylation and demethylation steps, highlighting the role of such reactions in forming complex oxygenation patterns on the chromanone skeleton. acs.orgiupui.edu
Therefore, a plausible biosynthetic pathway for this compound would involve the formation of a dihydrocoumarin intermediate, followed by or preceded by hydroxylation at the C-5 position and subsequent methylation by an O-methyltransferase.
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of chromanones remains an area of active investigation, with a drive towards more efficient, sustainable, and stereoselective methods. Current synthetic routes can be lengthy and inefficient, highlighting the need for innovation. tandfonline.comresearchgate.net Future research is anticipated to focus on developing asymmetric hydrogenation techniques, which can produce chiral chromanones with high enantioselectivity. nih.govdicp.ac.cn The use of novel catalysts, such as N-heterocyclic carbene (NHC)-metal complexes, has shown promise in the enantioselective hydrogenation of related chromones and flavones. dicp.ac.cn
Furthermore, the development of one-pot synthesis methods is a key objective to streamline production and reduce waste, for instance by avoiding extensive use of protection/deprotection steps. vulcanchem.com The application of gold-catalyzed reactions for the oxidation of propargyl aryl ethers presents a rapid, two-step pathway to the chroman-3-one (B94795) core, a strategy that could be adapted for other isomers. researchgate.net Continued exploration of these and other novel catalytic systems will be essential for creating libraries of diverse chromanone derivatives for biological screening.
Discovery of New Biological Activities and Molecular Targets
The chromanone scaffold is associated with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. acs.orgcymitquimica.com Derivatives have demonstrated effectiveness against various pathogens, including bacteria, fungi, and the parasite Leishmania. researchgate.netresearchgate.net For example, certain 4-chromanones exhibit potent antibacterial activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
A significant future direction is the systematic screening of novel chromanone libraries against a wider range of biological targets. The structural similarity of chromanones to flavonoids suggests potential applications in modulating pathways related to metabolic disorders and neurodegenerative diseases. researchgate.net Identifying new molecular targets through high-throughput screening and chemoproteomics will be crucial for uncovering novel therapeutic applications for this versatile class of compounds.
Advanced Mechanistic Elucidation of Observed Bioactivities
While numerous biological activities have been reported for chromanone derivatives, the precise molecular mechanisms often remain to be fully elucidated. Future research must move beyond preliminary activity screening to in-depth mechanistic studies. For instance, the anti-inflammatory properties of some chromanoids are linked to the inhibition of cyclooxygenase 2 (COX-2) or the suppression of pro-inflammatory cytokine production. researchgate.net Similarly, the antifungal action of certain derivatives may involve the disruption of fungal cell membranes. smolecule.com
Advanced techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to chromanone treatment. These studies will help pinpoint the specific signaling pathways and molecular interactions responsible for their therapeutic effects, enabling a more rational approach to drug design and optimization.
Rational Design and Synthesis of Optimized Chromanoid Analogues
The chromanone core is an ideal template for rational drug design and lead optimization. acs.org Structure-activity relationship (SAR) studies are fundamental to this process, revealing how chemical modifications to the scaffold influence biological activity. researchgate.netbohrium.com Research has shown that substitutions at various positions on the chromanone ring system can dramatically alter potency and selectivity. researchgate.net
Molecular hybridization, a strategy that combines the chromanone scaffold with other pharmacologically active fragments, has emerged as a powerful tool for creating novel analogues with enhanced or dual activities. nih.govbohrium.com Future efforts will likely focus on creating hybrid molecules targeting complex diseases like cancer and Alzheimer's disease.
Table 1: Influence of Structural Modifications on Chromanone Bioactivity
| Modification Strategy | Target Position(s) | Resulting Change in Bioactivity | Example Compound Class | Reference(s) |
| Hydrophobic Substitution | C-2 | Enhanced antibacterial activity. | 2-alkyl-4-chromanones | researchgate.net |
| Hydroxylation | C-5, C-7 | Increased antibacterial and antioxidant effects. | Dihydroxylated chalcones | researchgate.net |
| Hybridization | Core Scaffold | Creation of dual-action agents (e.g., anticancer). | Chromone-pyrimidine hybrids | bohrium.com |
| Chain Elongation/Modification | Benzylic Position | Modulation of anti-leishmanial activity. | Thiochromanone amides | researchgate.net |
Application of Advanced Computational Techniques in Ligand Design
Computational chemistry plays an indispensable role in modern drug discovery, and its application to the chromanone scaffold is a burgeoning field. Techniques such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are used to investigate the molecular geometries, electronic properties, and reactivity of chromone (B188151) derivatives, helping to predict their biological potential. d-nb.inforesearchgate.net
Molecular docking is widely used to simulate the interaction between chromanone analogues and their biological targets, such as protein kinases and enzymes. researchgate.netbohrium.com These simulations provide crucial insights into the binding modes and affinities of potential drug candidates, guiding the rational design of more potent and selective inhibitors. The synergy between computational prediction and experimental validation accelerates the optimization cycle, saving time and resources.
Table 2: Application of Computational Methods in Chromanoid Research
| Computational Technique | Application | Purpose | Reference(s) |
| Molecular Docking | Target-Ligand Simulation | Predict binding affinity and interactions with protein targets (e.g., BCR-ABL Kinase, COX-2). | researchgate.netbohrium.comresearchgate.net |
| Density Functional Theory (DFT) | Electronic Structure Analysis | Calculate molecular properties, spectra, and reactivity descriptors to correlate structure with activity. | bohrium.comd-nb.info |
| QTAIM | Bond Interaction Analysis | Study the nature of chemical bonds and intermolecular interactions within the molecule. | d-nb.inforesearchgate.net |
| Principal Component Analysis (PCA) | Data Analysis | Study dependencies between the molecular structure of ligands and their biological activity. | bohrium.com |
Exploration of Natural Product Lead Optimization Strategies
Natural products are a rich source of structurally novel and biologically active compounds. chemrxiv.org Many complex chromanones have been isolated from natural sources, particularly plants and fungi, where they serve in roles such as defense against pathogens. acs.orgbohrium.com These naturally occurring molecules represent excellent starting points for drug discovery programs.
A key future direction involves the use of natural chromanones as leads for synthetic optimization. chemrxiv.org This strategy, often termed "natural product-inspired synthesis," involves creating simplified or modified analogues that retain the core pharmacophore of the natural product but have improved drug-like properties (e.g., enhanced stability, better solubility, or reduced toxicity). The divergent derivatization of natural products like (+)-chromazonarol has successfully identified simplified analogues with potent antifungal and antitumor activities, demonstrating the power of this approach. chemrxiv.org
Q & A
Basic: What experimental protocols are recommended for synthesizing 5-Methoxychroman-2-one with high purity and yield?
Answer:
Synthesis typically involves cyclization of substituted phenols with methoxy groups under acidic or basic conditions. Key steps include:
- Reagent selection : Use of BF₃·Et₂O or PTSA as catalysts for intramolecular esterification .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
- Characterization : Confirm purity via HPLC (C18 column, methanol:water = 70:30, UV detection at 254 nm) and melting point analysis. Challenges include managing side reactions (e.g., over-oxidation); optimize reaction time and temperature using Design of Experiments (DoE) .
Basic: Which spectroscopic techniques are most effective for confirming the structural identity of this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8 ppm) and lactone carbonyl (δ ~170 ppm). Compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) to resolve ambiguities .
- FTIR : Confirm lactone C=O stretch (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ (theoretical m/z: 178.0630) .
Contradictions between experimental and theoretical data may arise from conformational flexibility; employ X-ray crystallography (see Advanced section) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Discrepancies often stem from variability in assay conditions or compound purity. Mitigate via:
- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature, focusing on studies with validated purity (>95%) and standardized bioassays (e.g., IC₅₀ in enzyme inhibition) .
- Statistical rigor : Use Benjamini-Hochberg correction to control false discovery rates (FDR) when comparing multiple bioactivity endpoints .
- Replication studies : Reproduce key experiments under controlled conditions (e.g., fixed pH, temperature) and report detailed protocols to enhance reproducibility .
Advanced: What computational strategies are suitable for studying the conformational dynamics of this compound?
Answer:
- Molecular Dynamics (MD) simulations : Use AMBER or GROMACS with GAFF force fields to model ring puckering and methoxy group rotation. Analyze trajectories with Cremer-Pople parameters for six-membered rings .
- Density Functional Theory (DFT) : Calculate transition states for lactone ring opening using B3LYP/6-311++G(d,p). Compare energy barriers to experimental kinetics .
- Docking studies : Assess binding modes in enzyme active sites (e.g., cyclooxygenase) with AutoDock Vina; validate with experimental IC₅₀ values .
Advanced: How should crystallographic data for this compound be analyzed to account for ring puckering?
Answer:
- Refinement : Use SHELXL for small-molecule refinement. Define a unique mean plane for the chroman ring and compute puckering amplitudes (e.g., Cremer-Pople coordinates) .
- Visualization : Render displacement ellipsoids in Mercury (CCDC) to identify nonplanar distortions. Compare with MD simulation snapshots .
- Validation : Check for Twinning (PLATON) and R-factor convergence (<5%). Deposit CIF files in public databases (e.g., Cambridge Structural Database) .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?
Answer:
- Non-linear regression : Fit data to Hill equation (GraphPad Prism) to derive EC₅₀ and Hill coefficients. Report 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Power analysis : Predefine sample sizes (G*Power) to ensure sufficient sensitivity for small effect sizes .
Advanced: How can researchers design experiments to probe the oxidative stability of this compound under physiological conditions?
Answer:
- Accelerated stability testing : Incubate compound in PBS (pH 7.4, 37°C) with H₂O₂ (0.1–1 mM). Monitor degradation via LC-MS/MS at intervals (0, 24, 48 hrs) .
- Radical scavenging assays : Use DPPH or ABTS assays to quantify antioxidant capacity; correlate with DFT-computed bond dissociation energies (BDEs) .
- Metabolite identification : Employ UPLC-QTOF-MS to detect oxidation products (e.g., quinone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
